N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide , which systematically describes its substituents and backbone. Breaking down the nomenclature:
- N-Furan-2-ylmethyl : Indicates a furan ring substituted at the 2-position with a methyl group, which is attached to the nitrogen atom of the acetamide core.
- 2-Phenylsulfanyl : Denotes a sulfur atom bonded to a phenyl group at the second carbon of the acetamide chain.
- Acetamide : Refers to the parent structure, a two-carbon chain with an amide functional group.
The molecular formula $$ \text{C}{13}\text{H}{13}\text{NO}{2}\text{S} $$ corresponds to a molecular weight of 247.31 g/mol. This formula distinguishes the compound from structurally similar derivatives, such as N-phenyl-2-phenylsulfanylacetamide ($$ \text{C}{14}\text{H}_{13}\text{NOS} $$), which lacks the furan ring but retains the phenylsulfanyl moiety.
| Feature | This compound | N-Phenyl-2-phenylsulfanylacetamide |
|---|---|---|
| Molecular Formula | $$ \text{C}{13}\text{H}{13}\text{NO}_{2}\text{S} $$ | $$ \text{C}{14}\text{H}{13}\text{NOS} $$ |
| Molecular Weight (g/mol) | 247.31 | 243.32 |
| Key Substituents | Furan-2-ylmethyl, phenylsulfanyl | Phenyl, phenylsulfanyl |
The presence of the furan ring introduces oxygen atoms into the structure, altering polarity and potential hydrogen-bonding interactions compared to purely hydrocarbon-based analogs.
X-ray Crystallography and Hydrogen Bonding Networks
While experimental X-ray crystallographic data for this compound is not explicitly reported in the provided sources, its 3D conformational model suggests intramolecular interactions critical to its stability. Computational analyses predict that the acetamide group ($$ \text{NH}-\text{C}= \text{O} $$) participates in hydrogen bonding, with the NH proton acting as a donor and the carbonyl oxygen as an acceptor. Additionally, the furan oxygen may engage in weak hydrogen bonds with adjacent protons, such as those on the methylene group ($$ \text{CH}_{2} $$) linking the furan and nitrogen atoms.
The phenylsulfanyl group ($$ \text{S}-\text{C}{6}\text{H}{5} $$) contributes to steric bulk and may influence packing arrangements in the solid state. Comparative studies of analogous compounds, such as N-phenyl-2-phenylsulfanylacetamide, reveal that sulfur-containing groups often adopt gauche conformations to minimize steric clashes.
Conformational Analysis via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the dynamic behavior of this compound in solution. Although specific spectral data are unavailable in the cited sources, general principles predict the following features:
- Furan Protons : The protons on the furan ring ($$ \text{C}{4}\text{H}{3}\text{O} $$) would resonate between 6.3 and 7.4 ppm, with coupling constants ($$ J $$) characteristic of aromatic systems.
- Methylene Groups : The $$ \text{CH}_{2} $$ groups adjacent to the nitrogen and sulfur atoms would exhibit distinct splitting patterns due to vicinal coupling.
- Amide Proton : The NH proton of the acetamide group would appear as a broad singlet near 8.0 ppm, sensitive to solvent and hydrogen bonding.
Conformational flexibility arises from rotation around the $$ \text{C}-\text{N} $$ and $$ \text{C}-\text{S} $$ bonds, which could be quantified using NOESY or ROESY experiments to assess through-space interactions between protons.
Structure
3D Structure
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c15-13(14-9-11-5-4-8-16-11)10-17-12-6-2-1-3-7-12/h1-8H,9-10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIASVWLNHWJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCC2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acyl Chloride-Mediated Coupling
The most widely documented method involves the reaction of 2-furylmethylamine with 2-phenylsulfanylacetyl chloride. This approach leverages nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically conducted in anhydrous toluene or dichloromethane under inert conditions (nitrogen or argon) to prevent oxidation of the thioether group.
Reaction Conditions:
-
Solvent: Toluene or dichloromethane (anhydrous)
-
Temperature: 0–5°C during initial mixing, followed by gradual warming to room temperature
-
Base: Triethylamine (2–3 equivalents) to neutralize HCl byproduct
Mechanistic Insights:
-
Nucleophilic Attack: The primary amine of 2-furylmethylamine attacks the carbonyl carbon of 2-phenylsulfanylacetyl chloride, forming a tetrahedral intermediate.
-
Deprotonation: Triethylamine abstracts a proton from the intermediate, facilitating chloride expulsion.
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Product Formation: The resulting acetamide is stabilized by resonance between the carbonyl and thioether groups.
Thiolation of Preformed Acetamide Intermediates
Alternative routes involve post-synthetic modification of N-(furan-2-ylmethyl)acetamide with phenylsulfanyl groups. Sodium sulfide (Na₂S) in dimethylformamide (DMF) at 80°C facilitates thiol-disulfide exchange, introducing the phenylsulfanyl moiety.
Procedure:
-
Substrate Preparation: N-(furan-2-ylmethyl)acetamide is synthesized via amidation of furfurylamine with acetyl chloride.
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Thiolation Step: The acetamide intermediate reacts with phenyl disulfide (PhS–SPh) in the presence of Na₂S/DMF.
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Workup: The product is extracted with ethyl acetate and purified via silica gel chromatography.
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Na₂S Equivalents | 1.5 | Maximizes S-alkylation |
| Temperature | 80°C | Prevents decomposition |
| Reaction Time | 6 hours | Balances conversion vs. side reactions |
This method avoids handling reactive acyl chlorides but requires stringent control over sulfide stoichiometry to minimize polysulfidation by-products.
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Patent WO2011099010A1 describes a continuous flow system for large-scale production. Key advantages include improved heat management and reduced reaction times:
Process Overview:
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Acyl Chloride Generation: 2-Phenylsulfanylacetic acid is treated with thionyl chloride (SOCl₂) in a continuous reactor.
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Amidation Module: The acyl chloride stream is mixed with furfurylamine and triethylamine in a microchannel reactor (residence time: 5–10 minutes).
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In-line Purification: The crude product passes through a scavenger column (loaded with silica or alumina) to remove excess amine and HCl.
Scalability Metrics:
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Annual Capacity | 500 kg | 5,000 kg |
| Purity | 95–97% | 98–99% |
| Solvent Consumption | 15 L/kg | 8 L/kg |
Purification and Characterization
Recrystallization vs. Chromatography
Final product purity depends critically on the purification method:
Recrystallization:
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Solvent System: Ethanol/water (4:1 v/v)
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Yield Loss: 10–15% due to solubility limitations
Column Chromatography:
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Stationary Phase: Silica gel (60–120 mesh)
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Eluent: Hexane/ethyl acetate (3:1)
Comparative Analysis of Methodologies
Table 1: Method Comparison
| Parameter | Acyl Chloride Route | Thiolation Route | Continuous Flow |
|---|---|---|---|
| Starting Material Cost | High | Moderate | High |
| Reaction Time | 4–6 hours | 8–10 hours | 0.5–1 hour |
| Scalability | Moderate | Low | High |
| Environmental Impact | High (SOCl₂ use) | Moderate | Low (recycled solvents) |
The continuous flow method emerges as the most sustainable and scalable option, albeit requiring significant upfront capital investment .
Chemical Reactions Analysis
Types of Reactions
N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Effects on the Acetamide Nitrogen
Key Insights :
Sulfur-Containing Moieties: Sulfanyl vs. Sulfonyl
Key Insights :
- Sulfanyl groups (e.g., in the target compound) are less polar than sulfonyl analogs but may participate in sulfur-mediated covalent binding or antioxidant activity.
Heterocyclic and Aromatic Modifications
Key Insights :
Biological Activity
N-Furan-2-ylmethyl-2-phenylsulfanyl-acetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's stability and reactivity.
- Phenylsulfanyl Group : Enhances the lipophilicity and biological interactions.
- Acetamide Backbone : Provides a functional group crucial for biological activity.
The molecular formula of this compound is CHNOS, and its synthesis typically involves multi-step organic reactions to ensure the formation of the desired structure.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle, preventing cancer cells from dividing.
Case Studies
One notable study evaluated the effects of this compound on human breast cancer (MCF7) cells. The results showed a dose-dependent decrease in cell viability, with an IC value reported at approximately 15 µM.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| HT29 (Colon) | 20 | Cell cycle arrest |
| SKOV3 (Ovary) | 18 | Inhibition of proliferation |
Mechanistic Studies
Further mechanistic studies are ongoing to elucidate how this compound interacts at the molecular level. Initial findings suggest that it may bind to specific enzymes or receptors involved in cancer progression, thereby modulating their activity and affecting related biochemical pathways.
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary studies indicate efficacy against various bacterial strains, suggesting possible applications in treating infections.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases .
Q & A
Q. Validation of Intermediates :
- TLC Monitoring : Rf values tracked at each step (e.g., silica gel, hexane:ethyl acetate 7:3) .
- NMR Spectroscopy : Key signals include:
- ¹H NMR : δ 2.1–2.3 ppm (acetamide CH₃), δ 4.5–5.0 ppm (furan-CH₂-N), δ 7.2–7.8 ppm (aromatic protons) .
- MS : Molecular ion peak matching the expected m/z (e.g., [M+H]⁺ = 289.1) .
How can spectroscopic and crystallographic data resolve structural ambiguities in this compound?
Advanced Research Question
Structural ambiguities (e.g., stereochemistry, substituent orientation) are addressed via:
- X-ray Crystallography :
- Comparative NMR Analysis :
- Overlapping signals in crowded regions (e.g., δ 7.0–7.5 ppm) are deconvoluted using 2D techniques (COSY, HSQC) .
What methodologies are recommended for assessing the biological activity of this compound?
Basic Research Question
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC₅₀) against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .
- Cytotoxicity : MTT assays on cell lines (e.g., IC₅₀ values reported in µM ranges) .
- In Silico Screening :
- Docking studies (AutoDock Vina) to predict binding affinities to protein targets (e.g., COX-2) .
How can conflicting spectral data (e.g., NMR vs. X-ray) be reconciled during structural analysis?
Advanced Research Question
Conflicts often arise from dynamic effects (e.g., solvent interactions) vs. solid-state rigidity:
- Case Study : A reported δ 4.8 ppm (NMR) for furan-CH₂-N vs. X-ray bond length of 1.48 Å (indicative of restricted rotation).
- Resolution :
What computational strategies are effective for predicting the reactivity of this compound in nucleophilic environments?
Advanced Research Question
- Frontier Molecular Orbital (FMO) Analysis :
- MD Simulations :
- Solvent-accessible surface area (SASA) maps highlight reactive sites (e.g., acetamide carbonyl) in aqueous media .
How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological profile?
Advanced Research Question
-
Modification Hotspots :
Position Modification Effect on Activity Furan ring Methylation ↑ Lipophilicity (logP +0.3) Phenylsulfanyl Halogen substitution ↑ Binding affinity (e.g., -Cl: ΔG = -2.1 kcal/mol) -
Pharmacokinetic Optimization :
- Metabolic Stability : Microsomal assays (t₁/₂ > 60 min) guide prodrug design .
What green chemistry approaches are applicable to the synthesis of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
